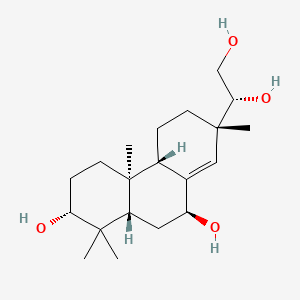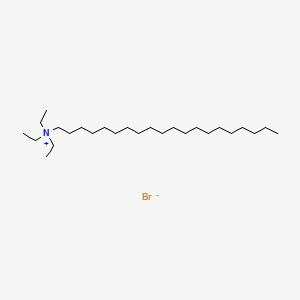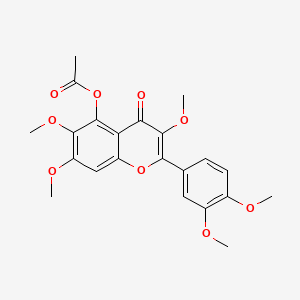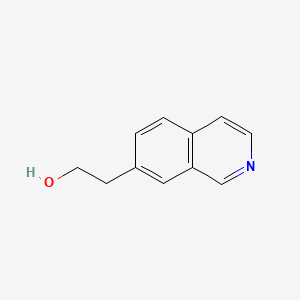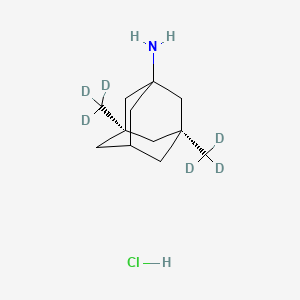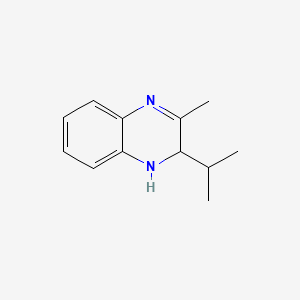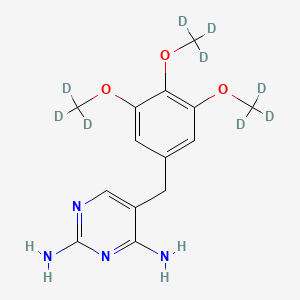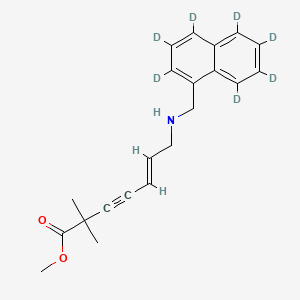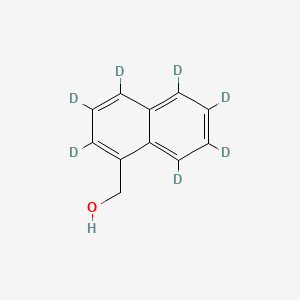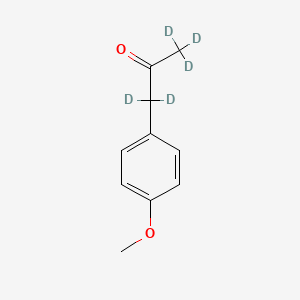
4'-Methoxyacetophenone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methoxyacetophenone-d5, also known as 1-(4-Methoxyphenyl)propan-2-one-1,1,3,3,3-d5, is a deuterated derivative of 4’-Methoxyacetophenone. This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the acetophenone structure. The molecular formula of 4’-Methoxyacetophenone-d5 is C10H7D5O2, and it has a molecular weight of 169.2 g/mol . Deuterated compounds like 4’-Methoxyacetophenone-d5 are often used in various scientific research applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxyacetophenone-d5 typically involves the introduction of deuterium atoms into the acetophenone structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of 4’-Methoxyacetophenone-d5 may involve large-scale catalytic exchange reactions using deuterium gas. The process is optimized to achieve high yields and purity of the deuterated compound. The use of specialized equipment and catalysts ensures efficient and cost-effective production.
化学反応の分析
Types of Reactions
4’-Methoxyacetophenone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4’-Methoxybenzoic acid.
Reduction: Reduction of 4’-Methoxyacetophenone-d5 can yield 4’-Methoxyphenylethanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4’-Methoxybenzoic acid
Reduction: 4’-Methoxyphenylethanol
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
4’-Methoxyacetophenone-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Pharmaceutical Research: Employed in the study of metabolic pathways and drug metabolism.
Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Biological Studies: Used in the investigation of enzyme-catalyzed reactions and metabolic processes.
作用機序
The mechanism of action of 4’-Methoxyacetophenone-d5 is primarily related to its role as a deuterated analog in various chemical and biological studies. The presence of deuterium atoms can influence reaction kinetics and mechanisms, providing valuable insights into the behavior of the non-deuterated counterpart. In biological systems, deuterated compounds can help elucidate metabolic pathways and enzyme activities by serving as tracers.
類似化合物との比較
Similar Compounds
4’-Methoxyacetophenone: The non-deuterated analog with similar chemical properties but different isotopic composition.
4’-Chloroacetophenone: A halogenated derivative with distinct reactivity due to the presence of a chlorine atom.
4’-Bromoacetophenone: Another halogenated derivative with unique chemical behavior.
Uniqueness
4’-Methoxyacetophenone-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter reaction kinetics and mechanisms, making the compound valuable for studying isotopic effects and tracing metabolic pathways. Additionally, the use of deuterated compounds in NMR spectroscopy enhances signal resolution and accuracy.
特性
IUPAC Name |
1,1,1,3,3-pentadeuterio-3-(4-methoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i1D3,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKNGZODAOLEO-WRMAMSRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662074 |
Source


|
| Record name | 1-(4-Methoxyphenyl)(~2~H_5_)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092970-51-8 |
Source


|
| Record name | 1-(4-Methoxyphenyl)(~2~H_5_)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)
